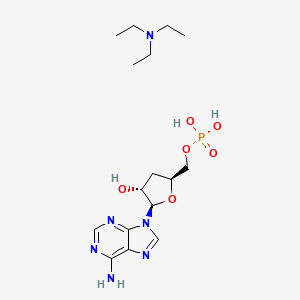

3'-Deoxyadenosine 5'-Monophosphate Triethylamine Salt

Description

3'-Deoxyadenosine 5'-Monophosphate Triethylamine Salt is a nucleotide derivative where the 3'-hydroxyl group of the ribose sugar is replaced by a hydrogen atom, forming a deoxyribose structure. The triethylamine counterion enhances solubility in organic solvents, making it advantageous for laboratory applications such as enzymatic assays and oligonucleotide synthesis . While specific toxicological data are unavailable, safety protocols for handling similar compounds emphasize avoiding contact with strong oxidizers and using protective equipment .

Properties

CAS No. |

63244-69-9 |

|---|---|

Molecular Formula |

C16H29N6O6P |

Molecular Weight |

432.41 g/mol |

IUPAC Name |

[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine |

InChI |

InChI=1S/C10H14N5O6P.C6H15N/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(21-10)2-20-22(17,18)19;1-4-7(5-2)6-3/h3-6,10,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);4-6H2,1-3H3/t5-,6+,10+;/m0./s1 |

InChI Key |

BLDFYQBIOZLCPP-BXXYBDJJSA-N |

Isomeric SMILES |

CCN(CC)CC.C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |

Canonical SMILES |

CCN(CC)CC.C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Description |

|---|---|

| Chemical Name | ((2S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate triethylamine |

| Molecular Formula | C10H14N5O6P - x(C6H15N) |

| CAS Number | 17434-81-0 |

| Structural Features | 3'-deoxy modification on ribose, phosphate group at 5'-position, triethylamine salt form |

| Storage Temperature | -20°C |

| Physical Form | Neat |

| Country of Origin | Canada |

This compound is typically handled as a triethylamine salt to improve solubility and stability during synthesis and storage.

Preparation Methods of 3'-Deoxyadenosine 5'-Monophosphate Triethylamine Salt

General Synthetic Strategy

The preparation of 3'-Deoxyadenosine 5'-Monophosphate Triethylamine Salt generally involves:

- Selective removal or modification of the 3'-hydroxyl group on adenosine.

- Phosphorylation at the 5'-hydroxyl position to form the monophosphate.

- Conversion to the triethylamine salt form to enhance solubility and handling.

The synthesis requires careful control to avoid phosphorylation at undesired positions and to maintain the integrity of the purine base.

Stepwise Preparation Approaches

Starting Material Preparation and 3'-Deoxygenation

A common approach begins with protected ribose derivatives, such as 1,2-O-isopropylidene xylose, which undergo selective protection and deoxygenation at the 3' position. For example, the 5'-hydroxyl is protected as a TBDPS (tert-butyldiphenylsilyl) ether, followed by treatment with 1,1'-thiocarbonyldiimidazole and reductive deoxygenation using tributyltin hydride to yield the 3'-deoxy sugar derivative.

Subsequent deprotection steps yield 1,2-O-isopropylidene-3-deoxyribose, which serves as the ribose moiety for nucleoside synthesis.

Nucleoside Assembly and Phosphorylation

The 3'-deoxyribose is then coupled with adenine to form 3'-deoxyadenosine. Phosphorylation at the 5'-hydroxyl group is achieved using phosphoramidite chemistry or direct phosphorylation methods. For example, phosphitylation followed by oxidation yields the monophosphate derivative.

In some protocols, the phosphorylation step is facilitated by using reagents such as diphenyl phosphorochloridate or phosphoramidite intermediates in anhydrous solvents like pyridine or dimethylformamide (DMF), often in the presence of triethylamine to neutralize generated acids.

Formation of Triethylamine Salt

The free acid form of 3'-deoxyadenosine 5'-monophosphate is converted to its triethylamine salt by treatment with triethylamine in anhydrous conditions. This step enhances the compound's solubility and stability, making it suitable for storage and further applications.

Advanced Techniques: Microwave-Accelerated Synthesis

Recent studies have demonstrated the use of microwave irradiation to accelerate nucleotide phosphorylation reactions. Microwave-accelerated synthesis can reduce reaction times significantly (from 16 hours to 6 hours) while maintaining good yields (~68%) of triethylammonium salts of nucleotide derivatives.

This method employs highly aprotic polar solvents like DMF or DMA (dimethylacetamide) and controlled equivalents of triethylamine. The microwave approach avoids side reactions such as phosphorylation of the 3'-OH (which is absent in 3'-deoxy derivatives) and minimizes side product formation by optimizing temperature and reagent concentrations.

Purification and Characterization

Purification of the triethylamine salt typically involves reverse-phase chromatography or ion-exchange chromatography. For example, pyridinium Dowex ion exchange resins are used to convert intermediate salts, followed by evaporation under reduced pressure and drying steps to obtain the pure triethylamine salt.

Characterization includes:

- NMR spectroscopy (e.g., ^31P NMR) to confirm phosphorylation and salt formation.

- Mass spectrometry for molecular weight confirmation.

- Chromatographic purity assessment.

Comparative Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it back to its parent nucleoside.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiol compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted nucleotides.

Scientific Research Applications

Biochemical Research

3'-Deoxyadenosine 5'-Monophosphate Triethylamine Salt serves as a substrate in enzymatic assays, particularly in studies involving nucleotide metabolism and enzyme mechanisms. Its ability to modulate energy metabolism through the activation of AMP-activated protein kinase (AMPK) makes it crucial for metabolic studies.

Molecular Biology

The compound is utilized in DNA and RNA synthesis investigations. Its incorporation into nucleic acids can terminate synthesis, making it valuable in antiviral research where it inhibits viral replication by preventing further nucleotide addition.

Medicine

In medical research, this compound has potential therapeutic applications:

- Antiviral Research: It has been shown to reduce viral titers in studies involving Zika and West Nile viruses, highlighting its role in developing antiviral therapies .

- Metabolic Disorders: By activating AMPK, it influences metabolic pathways that could be targeted for treating conditions such as obesity and diabetes.

Industrial Applications

In the industrial sector, 3'-Deoxyadenosine 5'-Monophosphate Triethylamine Salt is employed as a biochemical reagent. It serves as a standard in analytical chemistry and is used in the synthesis of more complex nucleotides and nucleosides for various applications.

Case Studies

Case Study 1: Enzymatic Assays

A study investigated the use of 3'-Deoxyadenosine 5'-Monophosphate Triethylamine Salt as a substrate for various kinases. Results indicated that the compound effectively mimicked natural substrates, allowing researchers to elucidate enzyme kinetics and mechanisms involved in nucleotide metabolism.

Case Study 2: Antiviral Activity

Research published in Nature Communications demonstrated that the compound significantly reduced viral loads in infected cell cultures. This study provided insights into its mechanism of action against RNA viruses, supporting its potential use in developing novel antiviral drugs.

Mechanism of Action

The mechanism of action of 3’-Deoxyadenosine 5’-Monophosphate Triethylamine Salt involves its incorporation into nucleic acids. As a deoxy compound, it can terminate DNA or RNA synthesis by preventing the addition of further nucleotides. This property is particularly useful in antiviral research, where it can inhibit viral replication by terminating the elongation of viral DNA or RNA.

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of structurally related nucleotide derivatives:

*Estimated based on molecular formula (C₁₀H₁₄N₅O₆P·C₆H₁₅N).

Key Differences

Solubility and Stability :

- Sodium salts (e.g., dAMP) are preferred for aqueous solutions , whereas triethylamine salts (e.g., the target compound) improve solubility in organic solvents for specialized syntheses .

- Triethylamine salts may degrade under acidic conditions or when exposed to strong oxidizers, requiring inert storage environments .

Biochemical Roles: Non-hydrolyzable analogs (e.g., α,β-methylene-diphosphate) act as competitive enzyme inhibitors , while fluorescent derivatives enable dynamic process tracking .

Synthetic Utility: Compounds with dual phosphate groups (e.g., 3'-monophosphate 5'-triphosphate) serve as substrates for ligases and polymerases , whereas monophosphate derivatives are intermediates in nucleotide metabolism .

Biological Activity

3'-Deoxyadenosine 5'-monophosphate (dAMP) triethylamine salt is a nucleotide analog that has garnered attention for its diverse biological activities. This compound, a derivative of adenosine, has been studied for its potential therapeutic applications, particularly in oncology and infectious disease management. This article reviews the biological activity of dAMP triethylamine salt, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₃H₁₈N₅O₄P

- Molecular Weight : 329.28 g/mol

- IUPAC Name : 3-deoxyadenosine 5'-monophosphate triethylamine salt

The biological activity of dAMP triethylamine salt is primarily attributed to its role as a nucleotide precursor and its ability to interfere with nucleic acid synthesis. The following mechanisms have been identified:

- Inhibition of Nucleic Acid Synthesis : dAMP can be incorporated into RNA and DNA, leading to chain termination during replication and transcription processes.

- Antiviral Activity : Studies indicate that dAMP exhibits antiviral properties by inhibiting viral replication through interference with viral RNA synthesis.

- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Antiviral Properties

Research has demonstrated that dAMP triethylamine salt possesses significant antiviral activity against various viruses, including:

- Herpes Simplex Virus (HSV) : In vitro studies have shown that dAMP inhibits HSV replication by disrupting the viral DNA synthesis pathway.

- HIV : Preliminary findings suggest that dAMP may inhibit HIV reverse transcriptase, thus preventing viral replication.

Antitumor Effects

A series of studies have evaluated the anticancer potential of dAMP:

- Cell Lines Tested :

- SW480 (colon cancer)

- EMT-6 (breast cancer)

- Results :

- At a concentration of 100 μM, dAMP exhibited cell viability reductions to 34% in SW480 and 13% in EMT-6 cells, indicating potent anti-proliferative effects.

| Cell Line | Concentration (μM) | Cell Viability (%) |

|---|---|---|

| SW480 | 100 | 34 |

| EMT-6 | 100 | 13 |

Case Studies

-

Study on Antitumor Activity :

A recent investigation into the effects of dAMP on various cancer cell lines revealed that it effectively induced apoptosis in SW480 cells through the activation of caspase pathways. The study concluded that dAMP could serve as a potential chemotherapeutic agent due to its ability to target cancer cell metabolism and proliferation. -

Antiviral Efficacy Against HSV :

In a controlled laboratory setting, dAMP was tested against HSV-infected cells. The results indicated a significant reduction in viral load compared to untreated controls, supporting its potential use as an antiviral therapeutic.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural integrity of 3'-Deoxyadenosine 5'-Monophosphate Triethylamine Salt?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical. For example, NMR can verify sugar moiety modifications (e.g., absence of a hydroxyl group at the 3' position), while HRMS confirms molecular weight (e.g., observed MH at m/z 595.0509 vs. calculated 595.0551 for related adenosine derivatives) . UV spectroscopy (λmax = 259 nm) is also used to confirm adenosine-like absorbance profiles .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Answer : Store lyophilized powder at –20°C in a desiccator to prevent hydrolysis. For aqueous solutions, use neutral pH buffers (e.g., 10 mM Tris-HCl, pH 7.4) and avoid repeated freeze-thaw cycles. Triethylamine salts are hygroscopic; aliquot solutions to minimize moisture exposure .

Q. What synthetic routes are commonly employed to produce 3'-deoxyadenosine derivatives?

- Answer : Acid-catalyzed deoxygenation is a key method. For example, heating adenosine analogs in formic acid (pH 4.5) at 100°C for 4 hours selectively removes the 3'-hydroxyl group, followed by phosphorylation using carbodiimide coupling . Purification via ion-exchange chromatography ensures removal of unreacted starting materials .

Q. How can researchers distinguish this compound from structurally similar nucleotides (e.g., 2'-Deoxyadenosine 3'-monophosphate)?

- Answer : Use enzymatic digestion assays with phosphatases or exonucleases. For instance, 3'-deoxyadenosine derivatives resist cleavage by 3'→5' exonucleases (e.g., Snake Venom Phosphodiesterase), unlike 2'-deoxy analogs. LC-MS or HPLC with ion-pairing reagents (e.g., triethylammonium acetate) can resolve positional isomers .

Advanced Research Questions

Q. What experimental strategies mitigate interference from triethylamine counterions in enzymatic assays?

- Answer : Dialyze the compound against a low-salt buffer (e.g., 10 mM HEPES, pH 7.0) to remove excess triethylamine. Alternatively, use anion-exchange resins (e.g., DEAE Sepharose) to replace triethylamine with biologically compatible ions (e.g., Na) . Validate ion replacement via conductivity measurements .

Q. How does the 3'-deoxy modification influence interactions with DNA polymerases or repair enzymes?

- Answer : The absence of the 3'-OH group renders the compound a chain terminator. In primer extension assays, it inhibits DNA polymerases (e.g., Taq or Klenow fragment) by incorporating into the growing strand but blocking further elongation. Kinetic studies (e.g., pre-steady-state assays) quantify incorporation efficiency versus natural dAMP .

Q. What protocols address discrepancies in activity data between batch-to-batch preparations?

- Answer : Perform rigorous purity analysis via reverse-phase HPLC (≥98% purity threshold) and quantify residual triethylamine via NMR (δ 1.0–1.2 ppm for CH groups). Adjust enzymatic assay conditions (e.g., Mg concentration) to normalize activity, as excess counterions may chelate divalent cations .

Q. How can researchers optimize the compound’s solubility for in vitro transcription or mutagenesis studies?

- Answer : Use co-solvents like DMSO (≤5% v/v) or betaine (1–2 M) to enhance aqueous solubility. For lipid-based systems, formulate with cyclodextrins or liposomes. Solubility curves (via nephelometry) should be generated in relevant buffers (e.g., Tris-EDTA) to avoid precipitation .

Methodological Notes

- Synthesis & Purification : Prioritize anhydrous conditions during phosphorylation to avoid side reactions. Monitor reaction progress via TLC (silica gel, eluent: CHCl:MeOH:NHOH = 6:3:1) .

- Troubleshooting : If enzymatic incorporation yields are low, verify the absence of 3'-OH contaminants using MALDI-TOF MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.